4-(2-Fluoroethyl)piperidine
Description
Properties
IUPAC Name |
4-(2-fluoroethyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FN/c8-4-1-7-2-5-9-6-3-7/h7,9H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNFFUNNAHYRRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoroethyl)piperidine typically involves the reaction of piperidine with 2-fluoroethyl halides under basic conditions. One common method is the nucleophilic substitution reaction where piperidine reacts with 2-fluoroethyl chloride or 2-fluoroethyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluoroethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran under reflux conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Cyclization: Catalysts such as palladium or rhodium complexes in organic solvents under controlled temperature and pressure.
Major Products Formed
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.
Cyclization: Complex heterocyclic structures with fused or spirocyclic rings.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Applications
4-(2-Fluoroethyl)piperidine is primarily utilized in the development of pharmaceutical agents due to its ability to modify the pharmacokinetic and pharmacodynamic properties of drugs. The introduction of a fluorine atom can enhance metabolic stability and alter lipophilicity, which are critical factors in drug efficacy.
- Serotonin and Norepinephrine Reuptake Inhibitors : Research has indicated that compounds derived from piperidine structures, including this compound, exhibit significant activity as serotonin (5-HT) and norepinephrine (NE) reuptake inhibitors. These compounds are being investigated for their potential use in treating various psychiatric disorders, such as major depression and anxiety disorders .
- Pain Management : The compound has been studied for its effectiveness in managing neuropathic pain, a challenging condition often resistant to conventional analgesics. The ability of this compound derivatives to inhibit neurotransmitter reuptake may provide new avenues for pain relief therapies .
Synthetic Methodologies
Synthesis of Fluorinated Piperidines
The synthesis of this compound can be achieved through various methodologies that emphasize the incorporation of fluorine into piperidine rings. Recent advancements have highlighted several synthetic routes:
- Hydrogenation Techniques : Innovative methods using palladium-catalyzed hydrogenation have been developed to access fluorinated piperidines efficiently. These methods allow for the selective introduction of fluorine atoms while maintaining high yields and purity .
- Reactions with Fluorinated Precursors : The use of fluorinated pyridines as starting materials has also been explored. These reactions often yield multi-fluorinated piperidines with desirable pharmacological properties, expanding the library of available compounds for drug discovery .
Case Studies and Research Findings
Case Study: Antidepressant Activity
A study investigating the antidepressant potential of piperidine derivatives found that modifications at the 4-position significantly enhanced activity against serotonin transporters. This suggests that derivatives like this compound could serve as lead compounds in developing new antidepressants with improved efficacy .
Case Study: Antibacterial Properties
Research has shown that certain piperidine derivatives exhibit antibacterial activity by inhibiting bacterial topoisomerases, essential enzymes for bacterial DNA replication. The incorporation of a fluorine atom at specific positions within the piperidine ring can enhance this activity, making compounds like this compound candidates for further exploration in antibiotic development .
Data Table: Comparison of Piperidine Derivatives
Mechanism of Action
The mechanism of action of 4-(2-Fluoroethyl)piperidine involves its interaction with specific molecular targets and pathways. For example, as a thrombin inhibitor, the compound binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin and thereby inhibiting blood clot formation. The fluoroethyl group enhances the binding affinity and specificity of the compound for its target .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Position: 4- vs. 2-Substituted Piperidines
The position of substituents on the piperidine ring critically influences reactivity and biological activity. For instance, in bromine displacement reactions, piperidine favors 4-substitution (80:20 ratio of 4-:2-isomers) over diethylamine due to reduced steric hindrance . Similarly, 4-(piperidin-1-yl) aniline derivatives () are synthesized via nucleophilic substitution at the 4-position, suggesting that 4-substituted piperidines are more synthetically accessible and biologically relevant. In contrast, 2-piperidinyl phenyl benzamides (e.g., CID890517) show EP2 receptor potentiation only when the piperidine moiety is retained at the 2-position, highlighting positional specificity in receptor interactions .
Table 1: Impact of Substituent Position on Piperidine Derivatives
Fluorine vs. Other Halogens in Piperidine Derivatives
The fluoroethyl group in 4-(2-Fluoroethyl)piperidine offers distinct advantages. In 2-piperidinyl phenyl benzamides, para-fluorobenzamide (e.g., CID890517) exhibits stronger EP2 receptor potentiation than meta- or ortho-fluorinated analogs, underscoring fluorine’s electronic and steric effects . Conversely, benzimidazolinyl piperidines with chloro substituents (e.g., Compound 3, IC₅₀ = 7.06 µg/mL) demonstrate potent leishmanicidal activity, suggesting chlorine’s superior efficacy in parasitic targeting compared to fluorine .
Table 2: Halogen-Substituted Piperidine Derivatives
| Compound | Halogen | Biological Activity (IC₅₀ or Fold Shift) | Reference |
|---|---|---|---|
| CID890517 | F (para) | EP2 fold shift = 3.2 | |
| Benzimidazolinyl Compound 3 | Cl | Leishmanicidal IC₅₀ = 7.06 µg/mL |
Heterocycle Modifications: Piperidine vs. Morpholine/Piperazine
Replacing piperidine with morpholine or piperazine abolishes EP2 receptor potentiation in 2-piperidinyl phenyl benzamides, emphasizing the piperidine ring’s irreplaceable role in maintaining conformational stability . However, trisubstituted pyrimidines with morpholine (e.g., CID2992168) retain EP2 activity, indicating scaffold-dependent heterocycle tolerance . Similarly, piperidine-based P2X3 receptor antagonists (e.g., 14a–k) show variable activity depending on acyl substitutions (methoxycarbonyl, benzoyl), further illustrating the interplay between heterocycle and substituents .
Biological Activity
4-(2-Fluoroethyl)piperidine is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities and applications. The compound's unique structure, characterized by a piperidine ring substituted with a fluoroethyl group, suggests various interactions with biological targets, making it a candidate for further research in pharmacology and drug development.
This compound hydrochloride has the molecular formula C₇H₁₄ClFN and a molecular weight of approximately 167.652 g/mol. It is soluble in water and primarily undergoes nucleophilic substitution reactions due to the presence of the fluorine atom, which acts as a leaving group.
The mechanism of action for this compound involves its interaction with specific receptors and enzymes, potentially influencing neurotransmitter systems. The fluoroethyl substituent may enhance binding affinity to certain molecular targets, leading to various biological effects.
Antiviral Activity
Research has shown that derivatives of piperidine, including those similar to this compound, exhibit antiviral properties. For instance, studies have identified piperidine-based compounds that effectively inhibit influenza virus infection, demonstrating significant selectivity and potency . The structure-activity relationship (SAR) studies indicate that modifications in the piperidine core can drastically alter biological activity.
Neurotransmitter Interaction
Initial findings suggest that this compound may interact with neurotransmitter receptors, influencing synaptic transmission. This interaction could lead to therapeutic effects in neurological disorders, although specific receptor targets remain to be fully elucidated.
Study on Structure-Activity Relationships
A study detailed the SAR of piperidine derivatives, finding that modifications at various positions on the piperidine ring significantly impacted their biological activity. For example, compounds with specific substituents showed enhanced inhibitory effects against viral infections compared to their non-fluorinated counterparts .
Pharmacokinetics
Preclinical studies have begun to explore the pharmacokinetics of this compound. These studies focus on absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for understanding its therapeutic potential .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Notable Activities |
|---|---|---|
| 4-(2-Fluorobenzyl)piperidine | Contains a fluorobenzyl group | Potentially more lipophilic |
| 4-(3-Fluoropropyl)piperidine | Substituted with a propyl group | Different pharmacological profile |
| 4-(2-Chloroethyl)piperidine | Contains a chloroethyl group | Exhibits different receptor interactions |
| This compound | Fluorinated ethyl substituent | Unique binding affinity and potential therapeutic effects |
This table highlights the uniqueness of this compound compared to other halogenated piperidines. Its specific substitution pattern may confer distinct biological properties that warrant further investigation.
Q & A
Q. What are the standard synthetic routes for 4-(2-Fluoroethyl)piperidine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, fluorinated piperidine derivatives are synthesized via alkylation of piperidine precursors with 2-fluoroethyl halides (e.g., bromide or iodide) under basic conditions (e.g., KCO) in polar aprotic solvents like DMF or acetonitrile . Optimization includes:
- Catalyst selection : Piperidine as a base catalyst enhances reaction efficiency .
- Temperature control : Reactions often proceed at 60–80°C to balance yield and side reactions.
- Purification : Column chromatography (silica gel, eluent: CHCl/MeOH) isolates the product. Yields range from 18% to 40% depending on substituent steric effects .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?
- Methodological Answer :
- NMR Spectroscopy : H NMR detects the fluorinated ethyl group (δ ~4.5–4.8 ppm for -CHF and δ ~2.5–3.5 ppm for piperidine protons). F NMR confirms fluorine incorporation (δ ~-210 to -220 ppm) .
- Mass Spectrometry (MS) : ESI-MS or EI-MS identifies the molecular ion peak (e.g., m/z 161.2 for CHFN) and fragmentation patterns (e.g., loss of CHF group) .
- IR Spectroscopy : Stretching vibrations for C-F bonds (~1100 cm) and piperidine ring (C-N, ~1250 cm) .
Q. What are the critical safety considerations when handling this compound derivatives in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile intermediates .
- Toxicity Data : Limited acute toxicity data exist; assume chronic exposure risks (e.g., neurotoxicity) based on structural analogs .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound derivatives?
- Methodological Answer :
- Structural Modifications : Introduce substituents at the piperidine nitrogen (e.g., aryl, acyl groups) or vary the fluorinated ethyl chain length .
- Biological Assays : Test binding affinity to CNS targets (e.g., dopamine receptors) using radioligand displacement assays .
- Data Analysis : Correlate logP values (lipophilicity) with blood-brain barrier penetration using HPLC-derived retention times .
Q. What strategies are recommended for resolving contradictions in spectral data (e.g., NMR shifts) of fluorinated piperidine derivatives?
- Methodological Answer :
- Isotopic Labeling : Use C-labeled compounds to confirm ambiguous carbon environments .
- Computational Modeling : Density Functional Theory (DFT) predicts H and F chemical shifts, cross-validating experimental data .
- Variable Temperature NMR : Resolve dynamic effects (e.g., ring puckering) causing signal splitting .
Q. What in vivo models are appropriate for studying the neuropharmacological effects of this compound, and how should pharmacokinetic parameters be measured?
- Methodological Answer :
- Animal Models : Rodent models (e.g., Morris water maze for cognitive effects) or zebrafish for high-throughput neurobehavioral screening .
- PK Parameters :
- Bioavailability : Measure plasma concentration via LC-MS/MS after oral/intravenous administration.
- Half-life : Use non-compartmental analysis (NCA) of concentration-time curves .
Q. How can researchers address discrepancies in reported bioactivity data for fluorinated piperidine derivatives across different studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
